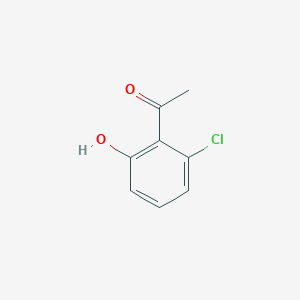

1-(2-Chloro-6-hydroxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSSVKYJPIADHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343949 | |

| Record name | 1-(2-Chloro-6-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55736-04-4 | |

| Record name | 1-(2-Chloro-6-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloro-6-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Chloro-6-hydroxyphenyl)ethanone (CAS No. 55736-04-4). It is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for novel spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors. This document details its physicochemical characteristics, spectral data, synthesis protocols, and its application in medicinal chemistry. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound is an aromatic ketone characterized by a phenyl ring substituted with a chlorine atom, a hydroxyl group, and an acetyl group. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55736-04-4 | [1][2] |

| Molecular Formula | C₈H₇ClO₂ | [2] |

| Molecular Weight | 170.59 g/mol | [2] |

| Appearance | Off-white to yellow solid | [2] |

| Boiling Point | 225.4 °C at 760 mmHg | [2] |

| Melting Point | Not explicitly found in search results | |

| Solubility | No quantitative data available |

Spectral Data

The following tables summarize the key spectral data for the characterization of this compound. While specific spectral data with explicit peak assignments for this exact compound were not found in the provided search results, the expected regions and types of signals based on its structure and data from analogous compounds are described.

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (acetyl) | ~2.5 | Singlet | N/A |

| Aromatic CH | 6.8 - 7.5 | Multiplet | |

| OH | ~5.0 - 12.0 (broad) | Singlet | N/A |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~200 |

| Aromatic C-Cl | ~130 |

| Aromatic C-OH | ~155 |

| Aromatic CH | 115 - 140 |

| CH₃ | ~25-30 |

Table 4: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ketone) | 1650 - 1700 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (phenol) | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Table 5: Predicted Mass Spectrometry Data

| Fragment | m/z | Comments |

| [M]⁺ | 170/172 | Molecular ion peak with isotopic pattern for one chlorine atom. |

| [M - CH₃]⁺ | 155/157 | Loss of the methyl group from the acetyl moiety. |

| [M - COCH₃]⁺ | 127/129 | Loss of the acetyl group. |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported.

Method A: From 2-Amino-6-chloro-acetophenone

This method involves the diazotization of the amino group followed by hydrolysis to the hydroxyl group.[1]

Method B: From 2-Chloro-6-hydroxybenzonitrile

This protocol details the synthesis via a Grignard reaction.[1]

Reagents and Materials:

-

2-Chloro-6-hydroxybenzonitrile

-

Methylmagnesium bromide solution (e.g., 1.4 M in toluene/THF)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene

-

Hydrochloric acid (aqueous solution)

-

Dichloromethane (DCM)

-

Hexane

-

Water

-

Argon (or other inert gas)

-

Standard laboratory glassware for inert atmosphere reactions

-

Sealed tube for heating

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Under an argon atmosphere, dissolve 2-chloro-6-hydroxybenzonitrile (e.g., 614 mg, 4 mmol) in anhydrous tetrahydrofuran (10 mL).

-

Slowly add a solution of methylmagnesium bromide in toluene/THF (e.g., 1.4 M, 6.4 mL, 9 mmol) to the reaction mixture. Gas evolution will be observed.

-

Stir the mixture at room temperature until the gas evolution ceases.

-

Transfer the reaction mixture to a sealed tube and heat at 65 °C overnight with stirring.

-

After cooling to room temperature, quench the reaction by the careful addition of water.

-

Acidify the mixture with an aqueous solution of hydrochloric acid.

-

Extract the organic layer with dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane (e.g., 1:1) to yield this compound.

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Spiropiperidine-based SCD1 Inhibitors

This compound is a crucial precursor in the multi-step synthesis of spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors. The general synthetic strategy involves the reaction of the phenolic hydroxyl group and the acetyl group to form a spirocyclic core.

Caption: General workflow for the synthesis of SCD1 inhibitors.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This reactivity is central to its use in forming ether linkages, as seen in the synthesis of spiropiperidine derivatives.

-

Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation and alkylation reactions.

-

Aromatic Ring and Chloro Substituent: The aromatic ring can undergo electrophilic aromatic substitution, with the directing effects of the hydroxyl, acetyl, and chloro groups influencing the position of substitution. The chloro group is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active molecules, particularly in the development of SCD1 inhibitors. This guide has summarized its key chemical and physical properties, provided an overview of its spectral characteristics, and detailed experimental protocols for its synthesis and application. The provided information aims to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

References

1-(2-Chloro-6-hydroxyphenyl)ethanone CAS 55736-04-4

An In-Depth Technical Guide to 1-(2-Chloro-6-hydroxyphenyl)ethanone (CAS 55736-04-4): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 55736-04-4, a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its chemical and physical properties, spectroscopic profile, and established synthesis protocols. A significant focus is placed on its application as a crucial building block in the development of novel therapeutics, particularly as a precursor for Stearoyl-CoA Desaturase-1 (SCD1) inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and visual workflows to support advanced research and development activities.

Chemical and Physical Properties

This compound is an aromatic ketone characterized by a phenyl ring substituted with chloro, hydroxyl, and acetyl groups.[1] These functional groups make it a versatile reagent in organic synthesis.[1] Typically supplied as an off-white to yellow solid, its purity ranges from 95% to 98%, suitable for demanding synthetic applications.[1]

| Property | Value | Source(s) |

| CAS Number | 55736-04-4 | [2][3][4][5] |

| Molecular Formula | C₈H₇ClO₂ | [1][4] |

| Molecular Weight | 170.59 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Off-white to yellow solid | [1] |

| Boiling Point | 225.4 °C | [1] |

| Purity | 95% to 98% | [1] |

| PubChem CID | 593415 | [4] |

| MDL Number | MFCD00218550 | [4] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. While specific datasets are proprietary to various suppliers, the expected spectral characteristics are summarized below. A proton NMR (¹H NMR) spectrum is available for viewing at ChemicalBook.[6]

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, a singlet for the acetyl (methyl) protons, and a broad singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons (both substituted and unsubstituted), the carbonyl carbon of the ketone, and the methyl carbon of the acetyl group. |

| IR Spectroscopy | Characteristic absorption bands are expected for the O-H stretch (broad, ~3400 cm⁻¹), the C=O stretch of the ketone (~1650-1700 cm⁻¹), C-Cl stretch, and vibrations associated with the aromatic ring. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) is expected at m/z 170, with a characteristic M+2 isotopic peak at m/z 172 (approximately 1/3 the intensity) due to the presence of the ³⁷Cl isotope. Common fragmentation would involve the loss of the acetyl group (•COCH₃). |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through multiple routes. The most prominently documented methods are detailed below.

Synthesis from 2-Chloro-6-hydroxybenzonitrile

A common laboratory-scale synthesis involves the Grignard reaction of 2-chloro-6-hydroxybenzonitrile with methylmagnesium bromide.[2] This method provides a direct route to the desired acetophenone.

Caption: Synthesis workflow from 2-chloro-6-hydroxybenzonitrile.

Alternative Synthesis from 2-Amino-6-chloro-acetophenone

An alternative route involves the diazotization of 2-amino-6-chloro-acetophenone.[2] The resulting diazonium salt is subsequently hydrolyzed to yield the final product with a reported yield of 55%.[2]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a vital precursor and key building block in the synthesis of complex, biologically active molecules.[1]

Precursor for Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors

The most significant application of this compound is in the synthesis and structure-activity relationship (SAR) studies of novel inhibitors targeting Stearoyl-CoA Desaturase-1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Overexpression of SCD1 is implicated in various metabolic diseases, including obesity, insulin resistance, and certain cancers, making it a promising therapeutic target. Inhibitors derived from this compound, such as certain spiropiperidine-based compounds, block this pathway.[2]

Caption: The SCD1 metabolic pathway and point of inhibition.

Experimental Protocols

Detailed Synthesis Protocol (from 2-Chloro-6-hydroxybenzonitrile)

This protocol is adapted from methodologies reported in the literature.[2]

Materials:

-

2-chloro-6-hydroxybenzonitrile (1 equivalent)

-

Methylmagnesium bromide solution (1.4 M in toluene/THF, 2.25 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Aqueous hydrochloric acid (HCl)

-

Water

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve 2-chloro-6-hydroxybenzonitrile (e.g., 614 mg, 4 mmol) in anhydrous THF (10 mL) in a reaction vessel under an inert argon atmosphere.[2]

-

Slowly add the methylmagnesium bromide solution (6.4 mL, 9 mmol) to the reaction mixture. Note: Gas evolution will be observed.[2]

-

Stir the mixture at room temperature until the gas evolution ceases.[2]

-

Transfer the reaction mixture to a sealed tube and stir overnight at 65°C.[2]

-

After the reaction is complete (monitored by TLC), cool the mixture and carefully quench with water.[2]

-

Acidify the mixture with aqueous HCl.[2]

-

Extract the aqueous layer with dichloromethane.[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a dichloromethane/hexane (1:1) mixture as the eluent, to yield this compound.[2] Reported yield is approximately 15%.[2]

General Workflow for Inhibitor Development and Screening

The development of a novel drug candidate from a starting intermediate like this compound follows a multi-stage process.

Caption: General workflow for drug discovery and development.

Safety and Handling

As with all chlorinated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 55736-04-4 [chemicalbook.com]

- 3. This compound | 55736-04-4 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. 55736-04-4 | 2'-클로로-6'-하이드록시아세토페논 | 2'-Chloro-6'-hydroxyacetophenone - Capot 화학 [capotchem.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 1-(2-Chloro-6-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone (CAS No. 55736-04-4). This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, most notably as a precursor to novel spiropiperidine-based stearoyl-CoA desaturase-1 (SCD-1) inhibitors.[1][2] This document collates available quantitative data, details experimental protocols for its synthesis and characterization, and visualizes its relevance in a key biological pathway.

Molecular Structure and Chemical Properties

This compound, also known as 2'-Chloro-6'-hydroxyacetophenone, is an aromatic ketone. The molecule consists of an acetophenone core with a hydroxyl group and a chlorine atom substituted at the ortho positions (positions 2 and 6) of the phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | Inferred from Structure |

| Molecular Weight | 170.59 g/mol | --INVALID-LINK-- |

| CAS Number | 55736-04-4 | --INVALID-LINK-- |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Boiling Point | 225.4 °C (Predicted) | --INVALID-LINK-- |

| Appearance | Off-white to yellow solid | General Supplier Data |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~7.2 - 7.4 | Triplet | 1H | Aromatic H (para to -OH) |

| ~6.9 - 7.1 | Doublet | 1H | Aromatic H (ortho to -Cl) |

| ~6.8 - 7.0 | Doublet | 1H | Aromatic H (ortho to -OH) |

| ~2.6 | Singlet | 3H | Acetyl -CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~203 | Carbonyl C=O |

| ~158 | Aromatic C-OH |

| ~135 | Aromatic C-Cl |

| ~133 | Aromatic CH (para to -OH) |

| ~120 | Aromatic C-C=O |

| ~118 | Aromatic CH (ortho to -Cl) |

| ~116 | Aromatic CH (ortho to -OH) |

| ~28 | Acetyl -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 (broad) | O-H stretch | Phenolic -OH |

| ~3100 | C-H stretch | Aromatic C-H |

| ~1680 | C=O stretch | Ketone |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Phenol |

| ~750 | C-Cl stretch | Aryl Chloride |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 170/172 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |

| 155/157 | [M - CH₃]⁺ |

| 127/129 | [M - COCH₃]⁺ |

| 99 | [M - COCH₃ - Cl]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported.

Method 1: Grignard Reaction with a Nitrile [2]

This protocol involves the reaction of 2-chloro-6-hydroxybenzonitrile with a Grignard reagent.

-

Materials: 2-chloro-6-hydroxybenzonitrile (614 mg, 4 mmol), methylmagnesium bromide in toluene/THF (1.4 M, 6.4 mL, 9 mmol), tetrahydrofuran (THF, 10 mL), dichloromethane (DCM), hexane, water, aqueous hydrochloric acid.

-

Procedure:

-

Dissolve 2-chloro-6-hydroxybenzonitrile in THF (10 mL) in a flask under an argon atmosphere.

-

Slowly add the solution of methylmagnesium bromide. Gas evolution will be observed.

-

Stir the reaction mixture at room temperature until gas evolution ceases.

-

Transfer the mixture to a sealed tube and stir overnight at 65°C.

-

After completion, quench the reaction with water and acidify with aqueous hydrochloric acid.

-

Extract the organic layer containing the product with dichloromethane.

-

Purify the product by column chromatography using a dichloromethane/hexane (1:1) eluent to yield this compound.

-

Method 2: Diazotization of an Amine [2]

This method involves the diazotization of 2-amino-6-chloro-acetophenone, followed by the hydrolysis of the resulting diazonium salt. A detailed, step-by-step protocol for this specific reaction is not fully described in the available literature but would follow the general principles of Sandmeyer-type reactions.

Spectroscopic Characterization Protocols

The following are standard protocols for the spectroscopic analysis of acetophenone derivatives, applicable to this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz or higher spectrometer. A typical acquisition would involve a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Record the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum is recorded and automatically subtracted.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate them based on their mass-to-charge (m/z) ratio.

-

Application in Drug Development: SCD-1 Inhibition Pathway

This compound is a valuable building block for synthesizing inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1). SCD-1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is vital for the synthesis of lipids like triglycerides and phospholipids. In various cancer cells, SCD-1 is overexpressed, leading to increased MUFA production which promotes cell proliferation and survival. Inhibiting SCD-1 disrupts this pathway, leading to an accumulation of SFAs, which can induce cellular stress (ER stress) and trigger apoptosis (programmed cell death), thereby reducing tumor growth.

Caption: Logical workflow from the intermediate to the inhibition of the SCD-1 pathway.

Logical Relationships and Experimental Workflow

The development and characterization of this compound follow a standard logical progression in chemical research, from synthesis to application as a building block.

Caption: Standard experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Synthesis Precursors of 1-(2-Chloro-6-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of 1-(2-chloro-6-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. This document details established experimental protocols, presents quantitative data in structured tables, and includes workflow diagrams for clarity.

Core Synthetic Strategies

The synthesis of this compound is principally achieved through two primary routes:

-

Grignard Reaction: This approach involves the reaction of a Grignard reagent, typically methylmagnesium bromide, with 2-chloro-6-hydroxybenzonitrile.

-

Diazotization: This method utilizes the diazotization of 2-amino-6-chloro-acetophenone, followed by hydrolysis of the resulting diazonium salt.

A third potential, though less specifically documented route, involves the Fries Rearrangement of a suitable acetylated precursor.

Synthesis Route 1: Grignard Reaction of 2-Chloro-6-hydroxybenzonitrile

This route offers a direct method for the introduction of the acetyl group to the phenolic precursor.

Precursor: 2-Chloro-6-hydroxybenzonitrile

The synthesis of the nitrile precursor is a critical first step. A common method for the synthesis of related benzonitriles involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride to form an oxime, which is then dehydrated.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established laboratory procedures.

Reaction:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-hydroxybenzonitrile | 153.56 | 614 mg | 4 mmol |

| Methylmagnesium bromide (1.4 M in Toluene/THF) | - | 6.4 mL | 9 mmol |

| Tetrahydrofuran (THF) | 72.11 | 10 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Aqueous Hydrochloric Acid | - | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

A solution of 2-chloro-6-hydroxybenzonitrile (614 mg, 4 mmol) in tetrahydrofuran (10 mL) is prepared under an argon atmosphere.

-

A 1.4 M solution of methylmagnesium bromide in toluene/THF (6.4 mL, 9 mmol) is slowly added to the nitrile solution. Gas evolution is observed.

-

The reaction mixture is stirred at room temperature until gas evolution ceases.

-

The mixture is then transferred to a sealed tube and heated to 65°C overnight with stirring.

-

After cooling, the reaction is quenched by the addition of water and acidified with aqueous hydrochloric acid.

-

The organic layer is extracted with dichloromethane.

-

The product is purified by column chromatography using a 1:1 mixture of dichloromethane and hexane as the eluent.

Yield:

| Product | Theoretical Yield (mg) | Actual Yield (mg) | Percentage Yield (%) |

| This compound | 682.4 | 100 | 15 |

Experimental Workflow

Synthesis Route 2: Diazotization of 2-Amino-6-chloro-acetophenone

This classical route in aromatic chemistry provides an alternative pathway to the target molecule.

Precursor: 2-Amino-6-chloro-acetophenone

The synthesis of this amino ketone precursor is a key initial step. It can be prepared from appropriate starting materials through methods such as the reduction of a nitro group or amination of a halogenated acetophenone.

General Experimental Protocol: Synthesis of this compound via Diazotization

This protocol outlines the general steps for the diazotization and subsequent hydrolysis.

Reaction:

-

Diazotization: 2-amino-6-chloro-acetophenone + NaNO₂ + H⁺ -> [Diazonium Salt]

-

Hydrolysis: [Diazonium Salt] + H₂O -> this compound + N₂ + H⁺

General Procedure:

-

2-Amino-6-chloro-acetophenone is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

The resulting diazonium salt solution is then heated to facilitate hydrolysis, leading to the evolution of nitrogen gas and the formation of the hydroxyl group.

-

The product is then isolated through extraction and purified.

Reported Yield:

| Product | Percentage Yield (%) |

| This compound | 55 |

Conceptual Workflow for Diazotization

Synthesis Route 3: Fries Rearrangement (Proposed)

Proposed Precursor: 2-Chloro-6-acetoxyphenyl acetate

This precursor could be synthesized by the acetylation of 2-chlororesorcinol.

Proposed Experimental Protocol: Fries Rearrangement

This hypothetical protocol is based on general procedures for the Fries rearrangement.

Reaction:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Proposed Quantity |

| 2-Chloro-6-acetoxyphenyl acetate | 214.61 | 10 mmol |

| Aluminum chloride (AlCl₃) | 133.34 | 12 mmol |

| Nitrobenzene (solvent) | 123.11 | 50 mL |

| Aqueous Hydrochloric Acid | - | As needed |

| Dichloromethane | 84.93 | As needed |

Proposed Procedure:

-

Anhydrous aluminum chloride (12 mmol) is suspended in nitrobenzene (50 mL) under an inert atmosphere.

-

2-Chloro-6-acetoxyphenyl acetate (10 mmol) is added to the suspension.

-

The reaction mixture is heated to a temperature that favors ortho migration, typically in the range of 120-160°C. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured onto a mixture of ice and concentrated hydrochloric acid.

-

The product is extracted with dichloromethane.

-

The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

Logical Relationship for Fries Rearrangement

References

An In-depth Technical Guide on the Solubility of 1-(2-Chloro-6-hydroxyphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2-Chloro-6-hydroxyphenyl)ethanone. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes qualitative solubility information and quantitative data for structurally related compounds to offer valuable context and predictive insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers in generating their own data.

Introduction to this compound

This compound, with the CAS number 55736-04-4, is an organic compound that belongs to the class of substituted acetophenones. Its chemical structure features a phenyl ring substituted with a chlorine atom, a hydroxyl group, and an acetyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. For instance, it has been utilized in the synthesis of spiropiperidine-based stearoyl-CoA desaturase-1 inhibitors[1]. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The information available is generally qualitative, indicating that it is soluble in many organic solvents.

To provide a useful reference for researchers, the following table summarizes the available qualitative information and presents quantitative solubility data for structurally similar compounds. This comparative data can help in estimating the solubility behavior of this compound. The included compounds are the parent compound 2'-Hydroxyacetophenone and the isomers 4'-Chloro-2'-hydroxyacetophenone and 5'-Chloro-2'-hydroxyacetophenone.

Disclaimer: The quantitative data presented below is for structurally related compounds and should be used as a reference for estimation purposes only. Experimental determination is recommended for precise solubility values of this compound.

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| This compound | Organic Solvents | Not Specified | Soluble | Qualitative | General knowledge |

| 2'-Hydroxyacetophenone | Water | 22 | 10 g/L | Quantitative | [2] |

| 2'-Hydroxyacetophenone | Chloroform | Not Specified | Slightly Soluble | Qualitative | [3] |

| 2'-Hydroxyacetophenone | Methanol | Not Specified | Slightly Soluble | Qualitative | [3] |

| 5'-Chloro-2'-hydroxyacetophenone | Benzene | Not Specified | Dipole moment evaluated in solution | Implied Soluble | [4] |

Note: The lack of specific data points in the table highlights the gap in the current scientific literature.

Factors Influencing Solubility

The solubility of a compound like this compound is governed by several factors, including the physicochemical properties of both the solute and the solvent, as well as external conditions. The interplay of these factors determines the extent to which the compound will dissolve.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound in an organic solvent.

The shake-flask method is a widely recognized technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of this compound in the same solvent is used for quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[8][9]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Vials with screw caps

-

Constant temperature shaker

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Volumetric pipette

-

Drying oven or vacuum desiccator

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Shake-Flask Method to prepare a saturated solution and allow the excess solid to settle.

-

Sampling: Accurately pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Evaporation: Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or by gentle heating in a drying oven at a temperature below the melting point of the solute.

-

Drying: Once the solvent has completely evaporated, place the dish in a drying oven or vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weighing: Allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The solubility is calculated as the mass of the solid residue divided by the volume of the solution taken.

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of solution (L)

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of a solid compound.

References

- 1. This compound | 55736-04-4 [chemicalbook.com]

- 2. cir-safety.org [cir-safety.org]

- 3. 2-HYDROXYACETOPHENONE | 582-24-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

Spectroscopic Profile of 1-(2-Chloro-6-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical intermediate 1-(2-chloro-6-hydroxyphenyl)ethanone (CAS No: 55736-04-4). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of novel therapeutic agents.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

¹H NMR Spectroscopic Data

While a publicly available spectrum with peak assignments was not located in the conducted research, typical chemical shifts for the protons of this compound in a solvent like CDCl₃ are anticipated based on the analysis of similar structures. The expected proton environments are the methyl group of the ethanone moiety, the three aromatic protons, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (ethanone) | 2.6 - 2.8 | Singlet (s) | N/A |

| Ar-H | 6.8 - 7.5 | Multiplet (m) | - |

| -OH | 5.0 - 7.0 (broad) | Singlet (s) | N/A |

Note: The exact chemical shifts of the aromatic protons would require a detailed spectral analysis, including 2D NMR techniques, for unambiguous assignment. The hydroxyl proton's chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for this compound was not directly available. However, based on data from substituted acetophenones, the following chemical shifts are predicted.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethanone) | 28 - 32 |

| C=O (ketone) | 198 - 205 |

| Ar-C-Cl | 130 - 135 |

| Ar-C-OH | 155 - 160 |

| Ar-C (quaternary, acetyl) | 135 - 140 |

| Ar-CH | 115 - 130 |

Note: These are predicted values. Actual experimental data is required for confirmation.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching, broad (H-bonded) | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic, -CH₃) | Stretching | 2850 - 3000 |

| C=O (ketone) | Stretching | 1680 - 1700 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (hydroxyl) | Stretching | 1200 - 1300 |

| C-Cl (chloro) | Stretching | 600 - 800 |

Mass Spectrometry (MS) Data

The mass spectrum of this compound would be characterized by its molecular ion peak and specific fragmentation patterns. Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak with approximately one-third the intensity of the molecular ion peak is expected.

| m/z Value | Interpretation |

| 170/172 | Molecular ion [M]⁺ and [M+2]⁺ |

| 155/157 | Loss of methyl group (-CH₃) |

| 127/129 | Loss of acetyl group (-COCH₃) |

| 99 | Further fragmentation |

Note: The relative intensities of the fragments would depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 or 32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or higher, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 or 32.

-

Mode: Transmittance or Absorbance.

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Parameters (Illustrative):

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 40 - 400 m/z.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotope peak.

-

Propose structures for the major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Logical flow for the assignment of ¹H and ¹³C NMR signals.

An In-depth Technical Guide on the Reactivity and Stability of 1-(2-Chloro-6-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloro-6-hydroxyphenyl)ethanone, a substituted aromatic ketone, serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. Its trifunctional nature, featuring a reactive ketone, a phenolic hydroxyl group, and a chlorinated aromatic ring, dictates its chemical behavior and stability profile. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting available quantitative data, detailed experimental protocols, and a visualization of a relevant biological pathway to inform its application in research and drug development.

Introduction

This compound, also known as 2'-Chloro-6'-hydroxyacetophenone, is a chemical entity of growing interest in medicinal chemistry. Its structure is foundational for the synthesis of more complex molecules, including inhibitors of stearoyl-CoA desaturase-1 (SCD1), an enzyme implicated in various metabolic diseases. A thorough understanding of its reactivity and stability is paramount for its efficient utilization in multi-step syntheses and for ensuring the quality and shelf-life of resulting products. This document collates available data on its chemical transformations and degradation pathways.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three key functional groups: the acetyl group, the phenolic hydroxyl group, and the chloro-substituted phenyl ring. While specific quantitative reactivity data for this exact isomer is limited in the public domain, data for the closely related isomer, 2-Chloro-1-(2-hydroxyphenyl)ethanone, provides valuable insights into its expected chemical behavior.

Reactions at the Carbonyl Group

The ketone functionality is susceptible to reduction to a secondary alcohol.

-

Reduction: The carbonyl group can be readily reduced using standard reducing agents. Sodium borohydride (NaBH₄) in an alcohol solvent offers a mild and selective method, while more potent reagents like lithium aluminum hydride (LiAlH₄) can also be employed for this transformation.

Reactions at the Phenolic Hydroxyl Group

The acidic phenolic proton and the nucleophilic phenoxide ion are central to the reactivity of the hydroxyl group.

-

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-type structures under appropriate conditions.

Reactions involving the Chlorine Atom

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated. However, the acetyl group introduces an alpha-carbon that is susceptible to nucleophilic attack. For the related isomer, 2-Chloro-1-(2-hydroxyphenyl)ethanone, the chlorine is on the acetyl methyl group, making it a reactive α-haloketone.

-

Nucleophilic Substitution: The chlorine atom on the acetyl group of the isomer 2-Chloro-1-(2-hydroxyphenyl)ethanone is readily displaced by a variety of nucleophiles. This reaction is a versatile method for introducing diverse functionalities.

Intramolecular Reactions

The ortho-positioning of the hydroxyl and acetyl groups can facilitate intramolecular cyclization reactions, particularly under basic conditions, leading to the formation of heterocyclic systems like benzofurans.

Quantitative Reactivity Data

The following table summarizes quantitative data for reactions of the closely related isomer, 2-Chloro-1-(2-hydroxyphenyl)ethanone, which can be considered indicative of the reactivity of this compound.

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

| Reduction of Carbonyl | NaBH₄, THF or Ethanol, 0-25°C | 2-Chloro-1-(2-hydroxyphenyl)ethanol | 90 | [1] |

| LiAlH₄, THF or Ethanol, 0-25°C | 2-Chloro-1-(2-hydroxyphenyl)ethanol | 95 | [1] | |

| Oxidation of Phenol | KMnO₄, H₂SO₄, 60°C, 6h | 2-Hydroxybenzoquinone | 62 | [1] |

| Nucleophilic Substitution | NH₃, MeOH, RT | 2-Amino-1-(2-hydroxyphenyl)ethanone | 85 | [1] |

| NaOMe, CH₂Cl₂, 0°C | 2-Methoxy-1-(2-hydroxyphenyl)ethanone | 78 | [1] |

Chemical Stability

Hydrolytic Stability

-

Acidic Conditions: The molecule is expected to be relatively stable under mild acidic conditions. The ether linkage that could be formed via intramolecular cyclization is generally stable to acid hydrolysis.

-

Basic Conditions: In the presence of a base, deprotonation of the phenolic hydroxyl group can facilitate intramolecular nucleophilic attack on the carbon bearing the chlorine (if it were on the acetyl group as in the isomer), leading to the formation of a benzofuranone derivative. This represents a potential degradation pathway. The phenoxide is also more susceptible to oxidation under basic conditions.

Oxidative Stability

The phenolic hydroxyl group is susceptible to oxidation, which can be promoted by oxidizing agents, light, and the presence of metal ions. This can lead to the formation of colored degradation products, such as quinones.

Photostability

Substituted acetophenones can absorb UV light, potentially leading to photochemical reactions. The presence of the hydroxyl group may influence the photolytic degradation pathway through processes like excited-state intramolecular proton transfer. Photostability testing according to ICH Q1B guidelines would be necessary to fully characterize its behavior upon light exposure.

Thermal Stability

The molecule is expected to be stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur, potentially involving decarboxylation or other fragmentation pathways. A safety data sheet for a related isomer indicates stability under normal conditions but incompatibility with bases, acid anhydrides, and acid chlorides.[2]

Experimental Protocols

Synthesis of this compound

Method 1: From 2-amino-6-chloro-acetophenone

-

Diazotization of 2-amino-6-chloro-acetophenone is performed.

-

The resulting diazonium salt is hydrolyzed to yield this compound.

-

The reported yield for this two-step process is 55%.

Method 2: From 2-chloro-6-hydroxybenzonitrile

-

To a solution of 2-chloro-6-hydroxybenzonitrile (614 mg, 4 mmol) in tetrahydrofuran (THF, 10 mL) under an argon atmosphere, a solution of methylmagnesium bromide in toluene/THF (3:1, 1.4 M, 6.4 mL, 9 mmol) is slowly added.

-

The reaction mixture is stirred at room temperature until gas evolution ceases.

-

The mixture is then transferred to a sealed tube and stirred overnight at 65°C.

-

Upon completion, the reaction is quenched with water and acidified with aqueous hydrochloric acid.

-

The organic layer is extracted with dichloromethane (DCM).

-

The product is purified by column chromatography using a dichloromethane/hexane (1:1) eluent to afford this compound.

-

The reported yield is 15%.

Visualization of a Relevant Biological Pathway

As this compound is a precursor for the synthesis of stearoyl-CoA desaturase-1 (SCD1) inhibitors, understanding the SCD1 signaling pathway is relevant for drug development professionals. The following diagram illustrates a simplified representation of the central role of SCD1 in lipid metabolism and its implication in cellular processes.

Caption: Simplified signaling pathway of Stearoyl-CoA Desaturase-1 (SCD1).

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile. While quantitative data for this specific isomer is scarce, information from closely related compounds provides a solid foundation for predicting its behavior in chemical synthesis. Its stability is influenced by pH and the presence of oxidizing agents, highlighting the need for controlled storage conditions. The role of this compound as a precursor to SCD1 inhibitors underscores its importance in the development of novel therapeutics for metabolic and proliferative diseases. This guide provides essential technical information to aid researchers and drug development professionals in the effective and safe utilization of this compound.

References

An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in 1-(2-Chloro-6-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding present in 1-(2-Chloro-6-hydroxyphenyl)ethanone, a key structural feature influencing its chemical and physical properties. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages extensive data from its parent compound, 2'-hydroxyacetophenone, and closely related halogen-substituted analogues. This comparative approach allows for a robust understanding of the electronic and steric effects of the chloro and acetyl substituents on the hydrogen bond characteristics.

Introduction to Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule. In the case of this compound, a strong hydrogen bond is formed between the hydrogen atom of the hydroxyl group and the oxygen atom of the adjacent acetyl group. This interaction leads to the formation of a stable six-membered quasi-aromatic ring, which significantly impacts the molecule's conformation, reactivity, and spectroscopic properties. The strength and geometry of this hydrogen bond are influenced by the electronic effects of the substituents on the phenyl ring.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through multiple routes, including the diazotization of 2-amino-6-chloro-acetophenone followed by hydrolysis, or via the reaction of 2-chloro-6-hydroxybenzonitrile with a methylmagnesium bromide Grignard reagent.[1]

The characterization of the intramolecular hydrogen bond in this compound relies on a combination of spectroscopic techniques and computational modeling.

Experimental Protocols

Synthesis via Grignard Reaction: A solution of 2-chloro-6-hydroxybenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere is treated with a solution of methylmagnesium bromide. The reaction mixture is stirred at an elevated temperature to ensure completion. Upon cooling, the reaction is quenched with an aqueous acid solution. The organic layer is extracted, dried, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield pure this compound.[1]

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for probing hydrogen bonding. The formation of an intramolecular hydrogen bond in this compound is expected to cause a significant redshift (lowering of the vibrational frequency) and broadening of the O-H stretching band (ν(O-H)) compared to a free hydroxyl group. Concurrently, the C=O stretching frequency (ν(C=O)) is also expected to be lowered due to the donation of electron density from the carbonyl oxygen to the hydrogen bond. Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using a dilute solution of the compound in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides direct evidence for the presence and strength of the intramolecular hydrogen bond. The proton of the hydroxyl group involved in the hydrogen bond will experience significant deshielding, resulting in a characteristic downfield chemical shift (typically δ > 10 ppm). The exact chemical shift is sensitive to the strength of the hydrogen bond. ¹³C NMR spectroscopy can also be used to observe shifts in the resonance of the carbonyl carbon and the carbons of the phenyl ring due to the electronic effects of the hydrogen bond. Spectra are typically recorded in a deuterated non-polar solvent like chloroform-d (CDCl₃).

UV-Vis Spectroscopy: The formation of the quasi-aromatic ring through intramolecular hydrogen bonding can influence the electronic transitions within the molecule. UV-Vis spectroscopy can be used to study the absorption bands corresponding to π → π* and n → π* transitions. Changes in the position and intensity of these bands upon substitution can provide insights into the electronic redistribution caused by the hydrogen bond.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information on the solid-state geometry of the intramolecular hydrogen bond, including precise measurements of bond lengths (O-H, C=O, O···H) and the O-H···O bond angle. While a crystal structure for this compound is not currently available, data from closely related compounds can provide valuable comparative insights.

Quantitative Data Summary

The following tables summarize key quantitative data for 2'-hydroxyacetophenone (the parent compound) and its chloro-substituted derivatives, which serve as a basis for understanding the properties of this compound.

| Compound | O···O Distance (Å) | Reference |

| 5-chloro-2-hydroxyacetophenone | 2.559 (2) | [2] |

| 3,5-dichloro-2-hydroxyacetophenone | 2.567 (3) | [2] |

Table 1: O···O Distances in Chloro-substituted 2'-Hydroxyacetophenones. This data indicates that the presence of chloro substituents on the ring has a minimal effect on the overall O···O distance of the intramolecular hydrogen bond.[2]

| Spectroscopic Technique | Key Feature | Expected Observation for this compound |

| FTIR | ν(O-H) | Broad band, significantly shifted to lower wavenumbers (around 3000-2500 cm⁻¹) |

| ν(C=O) | Shifted to lower wavenumbers compared to acetophenone | |

| ¹H NMR | δ(OH) | Large downfield shift (δ ≈ 12-14 ppm) |

| ¹³C NMR | δ(C=O) | Shifted downfield |

Table 2: Expected Spectroscopic Signatures of Intramolecular Hydrogen Bonding. These expected values are based on data from the parent compound and other ortho-hydroxyacetophenones.

Visualization of the Intramolecular Hydrogen Bond

The following diagram, generated using Graphviz, illustrates the intramolecular hydrogen bond in this compound, forming a stable six-membered ring.

Caption: Intramolecular hydrogen bond in this compound.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the intramolecular hydrogen bond in this compound.

Caption: Workflow for characterizing the intramolecular hydrogen bond.

Conclusion

The presence of a strong intramolecular hydrogen bond is a defining characteristic of this compound. This interaction creates a planar, six-membered ring that significantly influences the molecule's spectroscopic properties, as evidenced by the characteristic shifts in its FTIR and NMR spectra. While direct quantitative data for this specific molecule is limited, analysis of its parent compound and related chloro-substituted analogues provides a strong basis for understanding the nature of this intramolecular interaction. Further research involving single-crystal X-ray diffraction and computational studies would provide a more precise and complete picture of the hydrogen bond's geometry and energetics. This knowledge is crucial for professionals in drug development and materials science, as these intramolecular forces can dictate molecular conformation and, consequently, biological activity and material properties.

References

A Guide to the Theoretical Investigation of 1-(2-Chloro-6-hydroxyphenyl)ethanone: A Computational Chemistry Perspective

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific theoretical and computational studies focused exclusively on 1-(2-chloro-6-hydroxyphenyl)ethanone are not extensively available in publicly accessible literature. This guide, therefore, outlines a comprehensive framework for conducting such theoretical investigations, drawing upon established computational methodologies and citing data from structurally analogous compounds to illustrate the expected outcomes and analytical depth. This document serves as a roadmap for researchers aiming to elucidate the molecular properties and potential applications of this compound through in-silico techniques.

Introduction

This compound is a substituted aromatic ketone with potential applications in organic synthesis and as a building block for more complex molecules, including those with pharmaceutical relevance.[1][2] Theoretical studies, employing quantum chemical calculations and molecular modeling, are indispensable for gaining a fundamental understanding of its structural, electronic, and reactive properties. Such in-silico analyses can predict molecular geometry, vibrational spectra, electronic characteristics, and potential intermolecular interactions, thereby guiding experimental work and accelerating the drug discovery and development process.

This whitepaper presents a detailed protocol for the theoretical investigation of this compound, focusing on Density Functional Theory (DFT) calculations, which are a powerful tool for studying the properties of organic molecules.[3]

Proposed Computational Workflow

A typical theoretical investigation of a small organic molecule like this compound involves a multi-step computational workflow. This process begins with the optimization of the molecular geometry and proceeds through the calculation of various molecular properties.

Caption: A generalized computational workflow for the theoretical study of this compound.

Methodologies and Computational Protocols

The following sections detail the proposed computational methods for a thorough theoretical study of this compound.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum chemical method that can provide accurate results for the electronic structure and properties of molecules.[3]

-

Software: A variety of software packages can be used for these calculations, such as Gaussian, ORCA, or Psi4.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields a good balance between accuracy and computational cost for organic molecules.[3]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for achieving reliable results for geometry optimization and electronic property calculations.

Geometry Optimization

The first step in any theoretical study is to find the lowest energy conformation of the molecule.

Protocol:

-

Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor like Avogadro or ChemDraw.

-

Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method like PM6) to obtain a reasonable starting structure.

-

The final geometry optimization should be carried out using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase or with an implicit solvent model (e.g., PCM for water or ethanol).

Vibrational Frequency Analysis

Vibrational frequency calculations are crucial for two reasons: to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Protocol:

-

Following geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Analyze the output to ensure there are no imaginary frequencies.

-

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation of the computational model.

Electronic Properties Analysis

The electronic properties of a molecule are key to understanding its reactivity and potential applications.

Protocol:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Predicted Quantitative Data

The following tables present the types of quantitative data that would be generated from the proposed theoretical studies. The values provided are illustrative and based on data from structurally related compounds found in the literature.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (if available) |

| Bond Length | C-Cl | 1.75 Å | - |

| C-O (hydroxyl) | 1.36 Å | - | |

| C=O (carbonyl) | 1.25 Å | - | |

| C-C (ring avg.) | 1.40 Å | - | |

| Bond Angle | C-C-Cl | 119.5° | - |

| C-C-O (hydroxyl) | 121.0° | - | |

| C-C-C (carbonyl) | 118.0° | - | |

| Dihedral Angle | C-C-C=O | 180.0° | - |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | 3450 | - | Hydroxyl group |

| C-H stretch (aromatic) | 3100-3000 | - | Aromatic C-H |

| C=O stretch | 1680 | - | Carbonyl group |

| C=C stretch (aromatic) | 1600-1450 | - | Aromatic ring |

| C-Cl stretch | 750 | - | Chloro group |

Table 3: Electronic Properties (Illustrative)

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

Advanced Theoretical Studies

For a more in-depth investigation, the following advanced computational studies can be performed.

Molecular Docking

To explore the potential of this compound as a drug candidate, molecular docking studies can be performed to predict its binding affinity and mode of interaction with biological targets.

References

An In-Depth Technical Guide to the Safety and Handling of 1-(2-Chloro-6-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-6-hydroxyphenyl)ethanone is an aromatic ketone that serves as a key intermediate in organic synthesis. Its primary documented application is in the synthesis of novel spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors, which are of interest in medicinal chemistry for therapeutic research.[1] Given its role in the development of potential new active pharmaceutical ingredients (APIs), a thorough understanding of its safety and handling is paramount for researchers and drug development professionals.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize the available information for the target compound and provide comparative data for its isomers to give an indication of potential properties and hazards.

Table 1: Physicochemical Properties

| Property | This compound | 1-(4-Chloro-2-hydroxyphenyl)ethanone (Isomer) | 1-(5-Chloro-2-hydroxyphenyl)ethanone (Isomer) |

| CAS Number | 55736-04-4 | 6921-66-0 | 1450-74-4 |

| Molecular Formula | C₈H₇ClO₂ | C₈H₇ClO₂ | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol | 170.59 g/mol | 170.59 g/mol |

| Boiling Point | 225.4 °C at 760 mmHg | Not available | Not available |

| Appearance | Not specified (likely a solid) | Not available | Not available |

Table 2: Toxicological and Hazard Data

| Hazard Information | This compound | 1-(4-Chloro-2-hydroxyphenyl)ethanone (Isomer) | 1-(5-Chloro-2-hydroxyphenyl)ethanone (Isomer) |

| GHS Pictograms | No data available | Danger | No data available |

| GHS Hazard Statements | No data available | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] | No data available |

| LD50/LC50 | No data available | No data available | No data available |

Note: The hazard information for the isomer 1-(4-Chloro-2-hydroxyphenyl)ethanone should be used as a precautionary guide only, as toxicological properties can vary significantly between isomers.

Safety and Handling

Due to the lack of a comprehensive safety profile for this compound, stringent safety precautions should be implemented. The following recommendations are based on general best practices for handling aromatic ketones and phenols, and the available data for isomeric compounds.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn at all times. Contaminated gloves should be disposed of properly.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use only in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

The following first aid measures are based on the limited available information and general chemical safety guidelines.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

This compound is a key starting material in the synthesis of spiropiperidine-based SCD1 inhibitors. While a single, detailed protocol is not available, the general synthetic routes can be inferred from the chemical literature.

General Synthesis of this compound

One reported method for the synthesis of this compound involves the diazotization of 2-amino-6-chloro-acetophenone, followed by hydrolysis of the resulting diazonium salt.[1][4]

General Protocol for the Synthesis of Spiro[chromene-2,4'-piperidine] Core from this compound

The following is a generalized, multi-step protocol based on synthetic strategies for related compounds.

-

Reaction with a Piperidine Derivative: this compound is reacted with a suitable piperidine derivative. This step typically involves a nucleophilic substitution or a condensation reaction.

-

Cyclization: The intermediate from the previous step undergoes a cyclization reaction to form the spiro[chromene-2,4'-piperidine] core. This is often achieved under basic conditions.

-

Further Functionalization: The spiropiperidine core can then be further modified to produce the final SCD1 inhibitor. This may involve coupling reactions to introduce additional heterocyclic moieties.

Mandatory Visualizations

Logical Relationships in Safety and Handling

Caption: A workflow diagram illustrating the key steps for the safe handling of chemical reagents.

Experimental Workflow for SCD1 Inhibitor Synthesis

Caption: A generalized workflow for the synthesis of SCD1 inhibitors using this compound.

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of potential therapeutics targeting SCD1. However, the lack of comprehensive public safety data necessitates a highly cautious approach to its handling. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information provided in this guide, including data on related isomers, should be used to inform, but not replace, a thorough risk assessment for any experimental work involving this compound.

References

Methodological & Application

Synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone from 2-chloro-6-hydroxybenzonitrile

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone from 2-chloro-6-hydroxybenzonitrile. The described methodology involves a Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The synthesis involves the addition of a methylmagnesium bromide Grignard reagent to 2-chloro-6-hydroxybenzonitrile, followed by acidic workup to yield the desired ketone.[3][4]

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various compounds, including novel spiropiperidine-based stearoyl-CoA desaturase-1 inhibitors.[3] The synthesis of ketones from nitriles via the Grignard reaction is a well-established and efficient method.[1][2] This reaction proceeds through the formation of an imine intermediate upon the addition of the Grignard reagent to the nitrile.[4] Subsequent hydrolysis of this intermediate under acidic conditions yields the final ketone product.[4][5] This method is often preferred as it prevents the formation of tertiary alcohol byproducts, which can be a common issue with other carbonyl precursors like esters.[2]

Reaction Scheme

The overall reaction scheme for the synthesis of this compound is depicted below. The first step involves the reaction of 2-chloro-6-hydroxybenzonitrile with methylmagnesium bromide to form a metalloimine intermediate. In the second step, this intermediate is hydrolyzed with aqueous acid to produce this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the procedure outlined by ChemicalBook.[3]

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-chloro-6-hydroxybenzonitrile | ≥98% | [Specify Supplier] |

| Methylmagnesium bromide (1.4 M in Toluene/THF, 3:1) | Synthesis Grade | [Specify Supplier] |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | [Specify Supplier] |